molecular formula C18H21N3OS B2374132 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1396759-83-3

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2374132
CAS No.: 1396759-83-3
M. Wt: 327.45
InChI Key: LOMHRPFFWOSILO-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound with potential applications in various fields, including medicinal chemistry, biology, and industrial research. This compound is characterized by its unique chemical structure, which includes a thiazole ring, a carboxamide group, and a but-2-yn-1-yl chain substituted with a benzyl(methyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the But-2-yn-1-yl Chain: The but-2-yn-1-yl chain can be introduced via a Sonogashira coupling reaction between an alkyne and an aryl or vinyl halide.

    Attachment of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be attached through a nucleophilic substitution reaction using a suitable benzyl halide and a secondary amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (e.g., temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, secondary amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Research: The compound can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide
  • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide
  • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide

Uniqueness

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a but-2-yn-1-yl chain, and a benzyl(methyl)amino substituent. The synthesis typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Synthesized through cyclization reactions using thioamide and α-haloketone.
  • Introduction of But-2-yn-1-yl Chain : Achieved via Sonogashira coupling between an alkyne and an aryl halide.
  • Attachment of Benzyl(methyl)amino Group : Conducted through nucleophilic substitution with benzyl halides and secondary amines.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity and receptor functions via:

  • Hydrogen Bonding : Facilitates interaction with target proteins.
  • π-Staking Interactions : Enhances binding affinity to biomolecules.

Therapeutic Applications

Research indicates that this compound may have applications in treating various diseases, including:

  • Cancer : Preliminary studies suggest potential anti-cancer properties, particularly against non-small cell lung adenocarcinoma A549 cells and breast adenocarcinoma MDA-MB-231 cells .
  • Diabetes : Similar compounds have shown protective effects against endoplasmic reticulum stress in pancreatic β-cells, indicating relevance in diabetes research.

Data Table of Biological Activities

Biological Activity Target Cells/Conditions Effect Observed
CytotoxicityNon-small cell lung carcinoma (A549)Inhibition of cell growth
CytotoxicityBreast adenocarcinoma (MDA-MB-231)Inhibition of cell growth
Protective effectPancreatic β-cellsMitigation of ER stress

Case Studies

  • Study on Anti-Cancer Activity :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at concentrations around 12 µM for A549 cells .
  • Diabetes Research Implications :
    • Research highlighted the compound's structural analogs showing protective effects against cellular dysfunction induced by stressors relevant to diabetes, suggesting a pathway for therapeutic development.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-14-17(23-15(2)20-14)18(22)19-11-7-8-12-21(3)13-16-9-5-4-6-10-16/h4-6,9-10H,11-13H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMHRPFFWOSILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC#CCN(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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